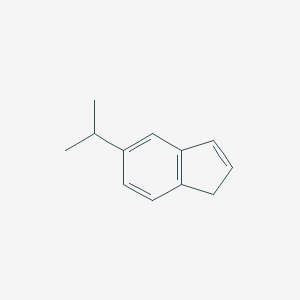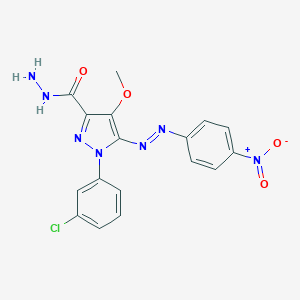
1-(3-Chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CPMA" and is a hydrazide derivative of pyrazole. CPMA has shown promising results in various scientific studies, making it a subject of interest for researchers in different fields.
Mechanism Of Action
The exact mechanism of action of CPMA is not fully understood. However, it is believed to act as a chelating agent, forming a complex with metal ions. This complex formation can lead to changes in the properties of the metal ion, which can have various effects depending on the application.
Biochemical And Physiological Effects
CPMA has been shown to have low toxicity in various in vitro and in vivo studies. However, its effects on biochemical and physiological processes are not well understood. Further studies are needed to determine the potential effects of CPMA on biological systems.
Advantages And Limitations For Lab Experiments
One of the advantages of CPMA is its potential as a versatile ligand for the synthesis of metal complexes with various properties. Additionally, CPMA has shown low toxicity in various studies, making it a potentially safe compound for use in scientific research. However, the synthesis of CPMA is a complex process that requires careful handling of reagents and precise reaction conditions. This can make it challenging to obtain high yields of pure CPMA.
Future Directions
There are several potential future directions for research on CPMA. One area of interest is the development of new metal complexes using CPMA as a ligand. These complexes can be tested for various properties, such as antimicrobial, antitumor, and anti-inflammatory activity. Additionally, further studies are needed to determine the potential effects of CPMA on biological systems, including its potential use as a corrosion inhibitor in the oil and gas industry. Overall, CPMA has shown promising results in various scientific studies, making it a subject of continued interest for researchers in different fields.
Synthesis Methods
CPMA can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with 4-nitrobenzene diazonium salt to form a diazo compound. The diazo compound is then reacted with 4-methoxy-1H-pyrazole-3-carboxylic acid hydrazide to yield CPMA. The synthesis of CPMA is a complex process that requires careful handling of reagents and precise reaction conditions.
Scientific Research Applications
CPMA has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been tested for their antimicrobial, antitumor, and anti-inflammatory properties. CPMA has also been used as a reagent in the synthesis of fluorescent sensors for the detection of metal ions. Additionally, CPMA has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
properties
CAS RN |
172701-54-1 |
|---|---|
Product Name |
1-(3-Chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylic acid hydrazide |
Molecular Formula |
C17H14ClN7O4 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14ClN7O4/c1-29-15-14(17(26)20-19)23-24(13-4-2-3-10(18)9-13)16(15)22-21-11-5-7-12(8-6-11)25(27)28/h2-9H,19H2,1H3,(H,20,26) |
InChI Key |
JWDXKVGBSHHFBE-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
1-(3-chlorophenyl)-4-methoxy-5-(4-nitrophenyl)diazenyl-pyrazole-3-carb ohydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



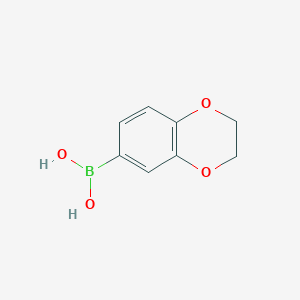
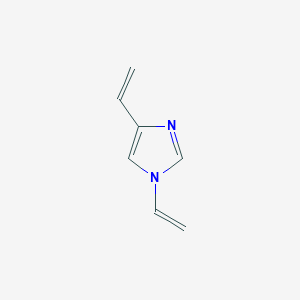
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
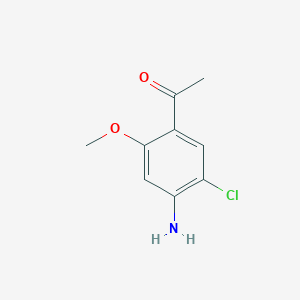
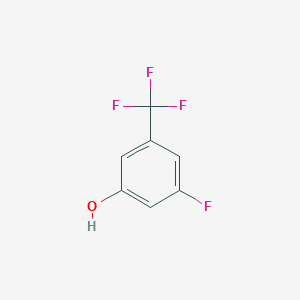
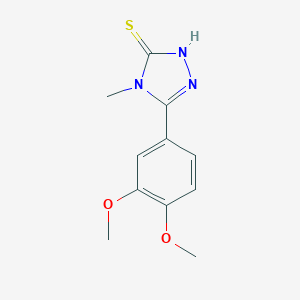
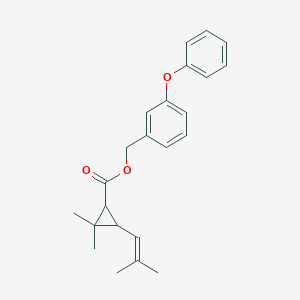
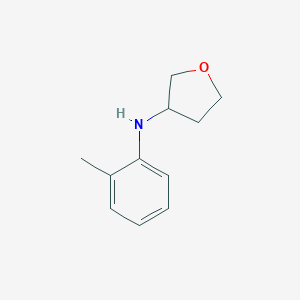
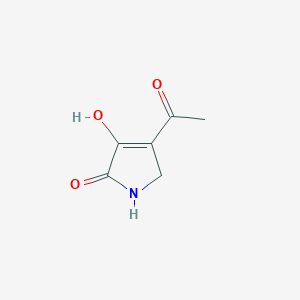
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
